molecular formula C21H26O13 B3029098 5,7-Dihydroxychromone 7-rutinoside CAS No. 52538-46-2

5,7-Dihydroxychromone 7-rutinoside

Cat. No.: B3029098
CAS No.: 52538-46-2
M. Wt: 486.4 g/mol
InChI Key: VRENMLJKIZWCDO-OMBWQCGDSA-N
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Description

5,7-Dihydroxychromone 7-rutinoside is a flavonoid glycoside characterized by a chromone core (a benzopyran-4-one structure) substituted with hydroxyl groups at positions 5 and 7, and a rutinoside moiety (a disaccharide of α-L-rhamnose and β-D-glucose) attached at the 7-hydroxy position. Its molecular formula is C₂₁H₂₆O₁₃, with a molecular weight of 486.4 g/mol . It is identified in plant extracts such as Xiaoji Tablet (XQT), where it contributes to polar constituents alongside iridoid glycosides and phenolic acids .

Properties

IUPAC Name

5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O13/c1-7-14(24)16(26)18(28)20(32-7)31-6-12-15(25)17(27)19(29)21(34-12)33-8-4-10(23)13-9(22)2-3-30-11(13)5-8/h2-5,7,12,14-21,23-29H,6H2,1H3/t7-,12-,14-,15-,16+,17+,18+,19-,20+,21-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRENMLJKIZWCDO-OMBWQCGDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)C=COC4=C3)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=O)C=COC4=C3)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dihydroxychromone 7-rutinoside typically involves the extraction from plant sources. The process includes several steps such as crushing the plant material, soaking it in a suitable solvent (like ethanol or methanol), filtering, and then crystallizing the compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory extraction but on a larger scale. The plant material is processed in bulk, and advanced chromatographic techniques are used to purify the compound. High-performance liquid chromatography (HPLC) is often employed to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions: 5,7-Dihydroxychromone 7-rutinoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 5,7-Dihydroxychromone 7-rutinoside .

Scientific Research Applications

Chemistry: In chemistry, 5,7-Dihydroxychromone 7-rutinoside is used as a reference standard in analytical studies. Its unique structure makes it a valuable compound for studying flavonoid biosynthesis and metabolism .

Biology: Biologically, this compound is studied for its antioxidant properties. It helps in scavenging free radicals and protecting cells from oxidative stress.

Medicine: In medicine, 5,7-Dihydroxychromone 7-rutinoside is researched for its potential therapeutic benefits. It has shown promise in anti-inflammatory and anticancer studies, making it a candidate for drug development.

Industry: Industrially, this compound is used in the formulation of dietary supplements and herbal medicines due to its health benefits.

Mechanism of Action

The mechanism of action of 5,7-Dihydroxychromone 7-rutinoside involves its interaction with various molecular targets and pathways. It exhibits antioxidant activity by neutralizing free radicals and reducing oxidative stress. Additionally, it modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines . The compound also shows potential in inducing apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Structural Analogues of 5,7-Dihydroxychromone 7-Rutinoside

The following table summarizes key structural and functional differences between 5,7-dihydroxychromone 7-rutinoside and related compounds:

Compound Name Structure Type Molecular Formula Molecular Weight (g/mol) Key Features Source
5,7-Dihydroxychromone 7-rutinoside Chromone glycoside C₂₁H₂₆O₁₃ 486.4 Rutinoside at C7; high polarity; water-soluble XQT, Arachniodes exilis
5,7-Dihydroxychromone (aglycone) Chromone C₉H₆O₄ 178.0 No glycosylation; lower polarity; detected via LC-ESI-MS ([M−H]⁻ at m/z 177) Peanut hulls, Orthosiphon stamineus
Eriodictyol Flavanone C₁₅H₁₂O₆ 288.2 Flavonoid with saturated C2-C3 bond; antioxidative, anti-inflammatory Peanut hulls
Luteolin Flavone C₁₅H₁₀O₆ 286.2 Unsaturated C2-C3 bond; neuroprotective, anticancer Peanut hulls, Arachniodes exilis
Choerospondin Dihydroflavonol glycoside C₂₁H₂₂O₁₁ 450.4 4′-β-D-glucoside on dihydroflavonol core; isolated from Choerospondias axillaris Choerospondias axillaris

Physicochemical and Chromatographic Properties

  • Polarity and Solubility: The rutinoside moiety in 5,7-dihydroxychromone 7-rutinoside enhances its hydrophilicity, making it more water-soluble than its aglycone form . In contrast, 5,7-dihydroxychromone (aglycone) is preferentially extracted using ethanol-water mixtures . Luteolin and eriodictyol, lacking glycosylation, exhibit moderate polarity, with luteolin eluting later in reversed-phase HPLC (retention time: 21.9 min) compared to eriodictyol (19.2 min) and 5,7-dihydroxychromone (12.4 min) due to differences in aromaticity and hydrogen bonding .
  • Partition Ratios (KD): In biphasic solvent systems (e.g., n-hexane/ethyl acetate/methanol/water), 5,7-dihydroxychromone (aglycone) has a higher KD (1.56) than eriodictyol (0.86) and luteolin (0.58), reflecting its intermediate hydrophobicity .

Biological Activity

5,7-Dihydroxychromone 7-rutinoside is a flavonoid compound that has garnered attention for its diverse biological activities. This article provides an overview of its pharmacological properties, including antioxidant, anti-inflammatory, and angiogenic effects, supported by recent research findings and case studies.

Chemical Structure and Properties

5,7-Dihydroxychromone 7-rutinoside is a glycosylated flavonoid, characterized by the presence of two hydroxyl groups at positions 5 and 7 of the chromone ring, along with a rutinoside moiety. Its molecular formula is C21H20O11C_{21}H_{20}O_{11} with a molecular weight of approximately 432.38 g/mol. The compound's structure is crucial for its biological activity, particularly in modulating various cellular pathways.

1. Antioxidant Activity

Research has demonstrated that 5,7-dihydroxychromone 7-rutinoside exhibits significant antioxidant properties. In vitro studies have shown that it can effectively scavenge free radicals and inhibit lipid peroxidation. For instance, in a study evaluating extracts from Drynaria fortunei, the compound was found to significantly reduce reactive oxygen species (ROS) levels in RAW264.7 cells induced by lipopolysaccharides (LPS) .

Table 1: Antioxidant Activity of 5,7-Dihydroxychromone 7-rutinoside

Assay TypeIC50 Value (µg/mL)Reference
DPPH Scavenging19.00
ABTS Scavenging303.94
Lipid PeroxidationNot specified

2. Anti-inflammatory Effects

The compound has also been associated with anti-inflammatory effects. It modulates the expression of inflammatory markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In studies involving LPS-stimulated macrophages, treatment with 5,7-dihydroxychromone 7-rutinoside led to a decrease in pro-inflammatory cytokines .

3. Angiogenic Activity

In vivo studies have highlighted the angiogenic potential of this compound. In chick chorioallantoic membrane (CAM) assays, it promoted neovascularization and enhanced endothelial cell migration and tube formation in human umbilical vascular endothelial cells (HUVECs). The mechanism involves the upregulation of vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs), particularly MMP-2 .

Table 2: Angiogenic Effects of 5,7-Dihydroxychromone 7-rutinoside

Assay TypeResultReference
CAM AssayIncreased neovascularization
HUVEC Tube Formation AssayEnhanced tube formation
MMP-2 ExpressionUpregulated

Case Studies

A notable case study involved the application of extracts containing 5,7-dihydroxychromone 7-rutinoside in wound healing models. The study found that treatment with these extracts significantly improved wound closure rates compared to controls, suggesting its potential as a therapeutic agent in regenerative medicine .

Q & A

Basic Research Questions

Q. What are the primary molecular targets and mechanisms underlying the neuroprotective effects of 5,7-Dihydroxychromone 7-rutinoside?

  • Answer : The compound activates the Nrf2/ARE signaling pathway, which induces antioxidant enzymes (e.g., HO-1, NQO1, GCLc) to counteract oxidative stress. It also suppresses caspase-3, caspase-9, and PARP cleavage, reducing apoptosis in neuronal models like 6-OHDA-induced SH-SY5Y cells . Additionally, it acts as a PPARγ agonist, enhancing insulin sensitivity and lipid metabolism in adipocyte differentiation studies .

Q. How should researchers validate the purity and stability of 5,7-Dihydroxychromone 7-rutinoside in experimental settings?

  • Answer : Use HPLC with ≥95% purity standards for validation. Store the compound at 2–8°C in powder form, and prepare solvent stocks (e.g., DMSO or ethanol) at concentrations ≥5.41 mg/mL, stored at -65°C to -85°C for long-term stability . Confirm solubility via pre-experiment validation to avoid precipitation in aqueous buffers.

Q. What in vitro models are suitable for studying its antioxidant and anti-apoptotic effects?

  • Answer : The 6-OHDA-induced SH-SY5Y neuroblastoma cell line is widely used. Treat cells with 0.08–10 µM of the compound for 24–48 hours and measure ROS levels via DCFH-DA assays, nuclear Nrf2 translocation via immunofluorescence, and apoptosis markers (caspase-3/9 activity) via Western blot . For metabolic studies, use 3T3-L1 pre-adipocytes with 1–10 µg/mL doses to assess PPARγ-mediated differentiation .

Advanced Research Questions

Q. How can researchers reconcile conflicting data on the effective concentration range of 5,7-Dihydroxychromone 7-rutinoside across different cell types?

  • Answer : Variability arises from cell-specific permeability, metabolic activity, and baseline oxidative stress levels. For example:

  • Neuronal cells (SH-SY5Y) : 0.08–10 µM .
  • Adipocytes (3T3-L1) : 1–10 µg/mL (~2–20 µM) .
  • Antifungal assays : 18–26 µM for soil pathogens .
    Standardize pre-treatment viability assays (e.g., MTT) and normalize doses to cell type-specific IC50 values .

Q. What experimental strategies can optimize Nrf2/ARE pathway activation while minimizing off-target effects?

  • Answer :

  • Co-treatment with inhibitors : Use ML385 (Nrf2 inhibitor) to confirm pathway specificity .
  • Time-course assays : Measure Nrf2 nuclear translocation at 6, 12, and 24 hours to identify peak activation windows .
  • Transcriptomic profiling : RNA-seq or qPCR arrays can identify non-canonical targets (e.g., LXRα) to assess off-pathway effects .

Q. How does the compound’s dual role as an Nrf2 activator and PPARγ agonist influence experimental design in metabolic disease studies?

  • Answer : In models of type 2 diabetes or insulin resistance:

  • Dose stratification : Lower doses (1–5 µM) may prioritize Nrf2-mediated antioxidant effects, while higher doses (5–10 µM) enhance PPARγ-driven adipogenesis .
  • Gene knockout models : Use PPARγ- or Nrf2-deficient cells to isolate mechanistic contributions .
  • Synergy studies : Combine with insulin or metformin to assess combinatorial efficacy .

Methodological Recommendations

  • Dose-Response Curves : Include at least five concentrations spanning the 0.08–26 µM range to capture biphasic effects .
  • Negative Controls : Use solvent-only (DMSO/EtOH) and untreated cells to rule out vehicle toxicity .
  • Positive Controls : Compare with known Nrf2 activators (e.g., sulforaphane) or PPARγ agonists (e.g., rosiglitazone) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,7-Dihydroxychromone 7-rutinoside
Reactant of Route 2
5,7-Dihydroxychromone 7-rutinoside

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.